molecular formula C14H19NO2 B6590422 Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate CAS No. 1071129-26-4

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

Cat. No.: B6590422
CAS No.: 1071129-26-4
M. Wt: 233.31 g/mol
InChI Key: OEVIFWQPSJCRKT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is known for its unique structure, which includes a cyclopropane ring and a dimethylamino group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, forming the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The cyclopropane ring may also play a role in the compound’s biological effects by influencing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and dimethylamino group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research .

Biological Activity

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a cyclopropane ring, which is known for its ability to enhance biological activity through various mechanisms. The presence of a dimethylamino group is particularly noteworthy as it can interact with biological receptors, potentially modulating their activity and influencing pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The dimethylamino group can engage with neurotransmitter receptors or other protein targets, which may lead to altered signaling pathways.
  • Cyclopropane Ring Effects : The unique three-membered ring structure may influence the compound's binding affinity and stability, enhancing its interaction with biological targets .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids demonstrate significant antimicrobial properties, potentially making them candidates for further development in antibiotic therapies.
  • Anticancer Activity : The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. For instance, studies have shown that cyclopropane derivatives can exhibit cytotoxic effects against various human cancer cell lines, including RKO and HeLa cells .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

  • Cytotoxicity Assays :
    • In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM against cancer cell lines, indicating moderate potency .
    • The most potent derivative showed significant cytotoxicity at lower concentrations, suggesting potential for further development as an anticancer agent.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through pathways involving DNA damage and oxidative stress .
  • Pharmacological Evaluation :
    • Structure-activity relationship (SAR) studies have identified key structural features that enhance biological activity, emphasizing the importance of the dimethylamino group and the cyclopropane moiety in modulating pharmacological effects .

Comparative Analysis of Biological Activities

Compound Activity Type IC50 (µM) Cell Lines Tested
This compoundAnticancerVaries (49.79 - 113.70)RKO, HeLa
Bis(spiropyrazolone) derivativesAnticancer60.70 - 78.72PC-3
Cyclopropanecarboxylic acidsAntimicrobialNot specifiedVarious bacteria

Properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIFWQPSJCRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
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